Benzenamine, N-methyl-N-(2-nitroethenyl)-
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Overview
Description
It is a derivative of aniline, where the amino group is substituted with a methyl group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methyl-N-(2-nitroethenyl)- typically involves the nitration of N-methylaniline. The reaction is carried out by treating N-methylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-methyl-N-(2-nitroethenyl)- follows a similar nitration process but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-methyl-N-(2-nitroethenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: N-methyl-o-phenylenediamine.
Substitution: Various substituted anilines depending on the electrophile used.
Scientific Research Applications
Benzenamine, N-methyl-N-(2-nitroethenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-(2-nitroethenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.
Comparison with Similar Compounds
- N-methyl-o-nitroaniline
- N-ethyl-N-methylbenzenamine
- N,N-dimethyl-4-nitroaniline
Comparison: Benzenamine, N-methyl-N-(2-nitroethenyl)- is unique due to the presence of both a nitro group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity towards reduction and substitution reactions compared to its analogs .
Properties
CAS No. |
61404-93-1 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-methyl-N-(2-nitroethenyl)aniline |
InChI |
InChI=1S/C9H10N2O2/c1-10(7-8-11(12)13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
RUTWDVHNQBLUFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
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